Product packaging for Diethyl [4-(benzyloxy)phenyl]phosphonate(Cat. No.:CAS No. 157187-13-8)

Diethyl [4-(benzyloxy)phenyl]phosphonate

Cat. No.: B13694261
CAS No.: 157187-13-8
M. Wt: 320.32 g/mol
InChI Key: MJFPHJVVKHOKLX-UHFFFAOYSA-N
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Description

Diethyl [4-(Benzyloxy)phenyl]phosphonate (CAS 131719-55-6) is a high-purity organic phosphonate ester designed for research and development applications. This compound serves as a versatile synthetic intermediate and building block in organic synthesis. Its molecular structure features a phosphonate group, which is widely utilized in the Horner-Wadsworth-Emmons reaction, a key method for the stereoselective formation of alkenes . The benzyloxy-phenyl moiety further enhances its utility in constructing complex molecules, such as phosphonamidate-functionalized diarylmethanols via Wittig rearrangement . Phosphonate derivatives are recognized for their relevance in medicinal chemistry and materials science, with some benzylphosphonate analogues being investigated for their antimicrobial properties against model bacterial strains . This product is intended for laboratory research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Handle with appropriate safety precautions. For comprehensive safety information, please consult the Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21O4P B13694261 Diethyl [4-(benzyloxy)phenyl]phosphonate CAS No. 157187-13-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157187-13-8

Molecular Formula

C17H21O4P

Molecular Weight

320.32 g/mol

IUPAC Name

1-diethoxyphosphoryl-4-phenylmethoxybenzene

InChI

InChI=1S/C17H21O4P/c1-3-20-22(18,21-4-2)17-12-10-16(11-13-17)19-14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3

InChI Key

MJFPHJVVKHOKLX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)OCC2=CC=CC=C2)OCC

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Diethyl 4 Benzyloxy Phenyl Phosphonate

Diverse Synthetic Pathways to Diethyl [4-(benzyloxy)phenyl]phosphonate and its Precursors

The synthesis of this compound, a significant intermediate in various chemical syntheses, can be achieved through several strategic pathways. These methods primarily involve the formation of the crucial carbon-phosphorus (C-P) bond, leveraging both classical and modern catalytic approaches. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability.

Arbusov Reaction Variants for Phosphonate (B1237965) Synthesis

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonate esters. A notable variant for the preparation of this compound involves a nickel-catalyzed process. This method utilizes the reaction of an aryl halide, specifically 1-(benzyloxy)-4-bromobenzene, with triethyl phosphite (B83602). The use of a nickel catalyst, such as anhydrous nickel(II) chloride, facilitates the formation of the aryl C-P bond, which is typically challenging under classical Arbusov conditions due to the lower reactivity of aryl halides.

In a typical procedure, 1-(benzyloxy)-4-bromobenzene is heated with triethyl phosphite in the presence of a catalytic amount of anhydrous NiCl₂. The reaction proceeds via a mechanism where the nickel catalyst is believed to facilitate the oxidative addition of the aryl halide, followed by reaction with the phosphite and subsequent reductive elimination to afford the desired this compound. It is crucial to use the anhydrous form of nickel(II) chloride to achieve good yields.

Reactant 1Reactant 2CatalystProductRef.
1-(benzyloxy)-4-bromobenzeneTriethyl phosphiteAnhydrous NiCl₂This compound
Aryl Iodide/BromideTrialkyl phosphiteNiCl₂Dialkyl arylphosphonate

Palladium-Catalyzed Coupling Approaches in Phosphonate Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Hirao reaction, have emerged as powerful and versatile methods for the synthesis of aryl phosphonates. This reaction typically involves the coupling of an aryl halide with a dialkyl phosphite in the presence of a palladium catalyst and a base. While a direct literature report for the synthesis of this compound using this method is not specified, the general applicability of the Hirao reaction to a wide range of bromoarenes makes it a highly relevant synthetic strategy. rsc.org

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to the Pd(0) species, followed by reaction with the deprotonated dialkyl phosphite and subsequent reductive elimination to yield the aryl phosphonate and regenerate the catalyst. A variety of palladium sources, such as Pd(OAc)₂ and Pd(PPh₃)₄, can be employed, often in conjunction with phosphine (B1218219) ligands. rsc.org Microwave-assisted, solvent-free conditions using a P-ligand-free Pd(OAc)₂ catalyst have been developed as a "greener" alternative to the classical Hirao reaction for coupling diethyl phosphite with bromoarenes. rsc.org

Aryl HalidePhosphorus ReagentCatalyst SystemProduct TypeRef.
BromoarenesDiethyl phosphitePd(OAc)₂ / NEt₃ (MW, solvent-free)Diethyl arylphosphonates rsc.org
Benzyl (B1604629) halidesH-phosphonate diestersPd(OAc)₂ / XantphosBenzylphosphonate diesters organic-chemistry.org

Chemo- and Regioselective Synthesis of this compound Precursors

The synthesis of the key precursor, 1-(benzyloxy)-4-bromobenzene, is a critical step that requires high chemo- and regioselectivity. This intermediate is typically prepared via the Williamson ether synthesis. The reaction involves the O-alkylation of p-bromophenol with benzyl bromide.

To ensure selectivity and high yields, the reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724) or acetone. chemicalbook.com The base deprotonates the phenolic hydroxyl group of p-bromophenol, forming a phenoxide which then acts as a nucleophile, displacing the bromide from benzyl bromide to form the desired ether. The reaction conditions are generally mild, proceeding at room temperature or with gentle heating. chemicalbook.com

Reactant 1Reactant 2BaseSolventProductRef.
p-BromophenolBenzyl bromideK₂CO₃Acetonitrile1-(benzyloxy)-4-bromobenzene
4-Bromo-2-methoxyphenolBenzyl bromideK₂CO₃N,N-dimethylformamide1-(Benzyloxy)-4-bromo-2-methoxybenzene chemicalbook.com
4-Bromo-2-methoxyphenolBenzyl bromideCs₂CO₃Acetone1-(Benzyloxy)-4-bromo-2-methoxybenzene chemicalbook.com

Functionalization and Derivatization Strategies for this compound

This compound serves as a versatile platform for further chemical modifications, allowing for the introduction of diverse functionalities. These transformations can be directed at the benzyloxy protecting group, the phenyl ring, or the phosphonate ester moiety itself.

Modifications of the Phenyl Ring and Benzyloxy Moiety

A primary modification of the benzyloxy moiety is its removal to unmask the phenolic hydroxyl group. This deprotection is commonly achieved through catalytic hydrogenation. The reaction involves treating this compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). uoa.gr This process cleaves the benzyl ether bond, yielding Diethyl (4-hydroxyphenyl)phosphonate and toluene (B28343) as a byproduct. organic-chemistry.org This deprotection strategy is widely used due to its efficiency and the mild conditions required. organic-chemistry.org

Another approach for the cleavage of benzyl ethers involves the use of diphenylphosphine (B32561) (HPPh₂) and potassium tert-butoxide (tBuOK), which offers a metal-free alternative. rsc.org

SubstrateReagent(s)ProductRef.
This compoundH₂, Pd/CDiethyl (4-hydroxyphenyl)phosphonate uoa.grorganic-chemistry.org
Aryl benzyl ethersHPPh₂, tBuOKPhenols rsc.org

Transformations Involving the Phosphonate Ester Group

The diethyl phosphonate ester group is amenable to various transformations, providing access to other important phosphorus-containing functional groups.

One of the most common transformations is the hydrolysis of the diethyl ester to the corresponding phosphonic acid. This is typically achieved under acidic conditions, for instance, by refluxing with concentrated hydrochloric acid. nih.govnih.gov The hydrolysis proceeds in two consecutive steps, removing both ethyl groups to yield [4-(benzyloxy)phenyl]phosphonic acid. nih.gov Another mild method for dealkylation is the McKenna reaction, which uses bromotrimethylsilane (B50905) (BTMS) followed by solvolysis. beilstein-journals.org

The diethyl phosphonate can also be converted into phosphonamidates. This transformation can be initiated by reacting the phosphonate with a strong chlorinating agent like phosphorus pentachloride (PCl₅) to form an intermediate phosphonochloridate. Subsequent reaction of this intermediate with an amine, such as butylamine, yields the corresponding N-butylphosphonamidate.

Furthermore, a chemoselective activation of diethyl phosphonates can be achieved using triflic anhydride (B1165640). This allows for the modular substitution with a wide range of nucleophiles, including alcohols, thiols, and amines, to produce mixed phosphonates, phosphonothioates, and phosphonamidates, respectively. nih.gov

Starting MaterialReagent(s)Product TypeRef.
Diethyl arylphosphonateConcentrated HCl, refluxArylphosphonic acid nih.govnih.gov
Diethyl phosphonate1. PCl₅ 2. ButylamineN-Butylphosphonamidate
Diethyl phosphonate1. Triflic anhydride 2. Nucleophile (ROH, RSH, RNH₂)Mixed phosphonate, Phosphonothioate, Phosphonamidate nih.gov

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for synthesizing analogues of this compound is crucial for exploring their potential applications in various scientific fields, where specific stereoisomers may exhibit distinct biological or material properties. Chiral phosphonates are of significant interest in medicinal chemistry and materials science. unl.pt The primary strategies for introducing chirality into analogues of this arylphosphonate focus on the creation of a stereogenic center, typically a carbon atom adjacent to the phosphorus group (α-chiral phosphonates) or the phosphorus atom itself (P-chiral compounds).

Catalytic asymmetric synthesis represents the most advanced and efficient approach for obtaining enantiomerically enriched phosphonates. mdpi.comresearchgate.net These methods utilize a small amount of a chiral catalyst to transfer stereochemical information to a prochiral substrate, enabling the production of optically active products with high enantioselectivity. mdpi.com Key methodologies applicable to the synthesis of chiral analogues include asymmetric hydrophosphonylation, hydrogenation, and addition reactions.

Asymmetric Hydrophosphonylation: The asymmetric addition of a P-H bond across a carbon-heteroatom or carbon-carbon multiple bond is a powerful tool for creating C-P bonds with concurrent formation of a new stereocenter.

Phospha-Mannich Reaction: This reaction involves the enantioselective addition of phosphites to imines, catalyzed by chiral organocatalysts like bifunctional squaramides or cinchona alkaloids. mdpi.com This method is highly effective for producing α-aminophosphonates, which are valuable building blocks for bioactive molecules. unl.pt For instance, the addition of diphenyl phosphite to isatin-derived ketimines using a squaramide catalyst can yield products with enantioselectivity up to 98% ee. mdpi.com

Phospha-Aldol (Abramov) Reaction: The asymmetric addition of phosphites to aldehydes or ketones creates α-hydroxyphosphonates. Chiral catalysts, often based on metal complexes with chiral ligands or organocatalysts, are employed to control the stereochemical outcome. mdpi.com

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of α,β-unsaturated phosphonates is an elegant method for synthesizing chiral phosphonates. researchgate.net This approach utilizes chiral transition metal catalysts, such as those based on rhodium or ruthenium complexed with chiral phosphine ligands (e.g., DuPhos), to achieve high conversion and enantioselectivity. For example, the hydrogenation of an α-hydrazonophosphonate can result in the corresponding chiral α-aminophosphonate with 90% ee. researchgate.net

Asymmetric Michael Addition: The conjugate addition of phosphorus nucleophiles to activated alkenes is another cornerstone of stereoselective synthesis. mdpi.com Chiral catalysts, including organocatalysts and metal complexes, can effectively control the stereochemistry of the newly formed C-P bond and adjacent stereocenters.

The table below summarizes various catalytic systems used in the stereoselective synthesis of chiral phosphonate analogues.

Reaction TypeSubstrate TypeCatalyst SystemEnantiomeric Excess (ee)Reference
Phospha-MannichIsatin-derived KetiminesBifunctional SquaramideUp to 98% mdpi.com
Asymmetric Hydrogenationα-Hydrazonophosphonate[Rh]/(R,R)-Et-Duphos90% researchgate.net
HydrophosphonylationCyclic IminesThiourea CatalystHigh unl.pt
P-Stereogenic SynthesisRacemic H-phosphinateChiral Nucleophilic CatalystUp to 62% nih.govproquest.com

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound and other arylphosphonates is aimed at reducing the environmental impact of chemical processes. This involves developing methodologies that are more energy-efficient, use less hazardous materials, generate minimal waste, and employ renewable resources.

Alternative Energy Sources: Microwave irradiation has emerged as a significant tool in green synthesis, offering a more efficient means of energy transfer compared to conventional heating. mdpi.com In the context of the Hirao reaction, a common method for C-P bond formation, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. mdpi.com Furthermore, photochemical methods, which use visible light as an energy source, provide a mild and sustainable alternative for forming C-P bonds. nih.govrsc.org These reactions can often be performed at room temperature, reducing energy consumption, and can sometimes proceed without a photocatalyst by forming an electron-donor-acceptor (EDA) complex. rsc.org

Benign Solvents and Catalytic Systems: A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Polyethylene glycol (PEG) has been identified as an environmentally benign and recyclable reaction medium for the synthesis of benzyl phosphonates. frontiersin.org In some protocols, PEG acts as both the solvent and a phase-transfer catalyst, enhancing reaction rates and simplifying product isolation. frontiersin.org

The development of "P-ligand-free" catalytic systems for cross-coupling reactions also aligns with green chemistry goals. mdpi.com Traditional palladium-catalyzed reactions like the Hirao coupling often require phosphorus-based ligands, which can be expensive, toxic, and air-sensitive. Systems that utilize a palladium salt like Pd(OAc)₂ without an external ligand simplify the reaction setup and reduce costs and waste. mdpi.com Moreover, exploring the use of less toxic and more abundant metals, such as copper, as catalysts for C-P bond formation is an active area of research. rsc.org

Atom Economy and Waste Reduction: Synthetic routes that maximize atom economy are inherently greener. The Hirao reaction and its variants, which directly couple aryl halides or triflates with H-phosphonates, are generally more atom-economical than traditional methods like the Arbuzov reaction, which may involve multiple steps and generate stoichiometric byproducts. nih.govorganic-chemistry.org Recent advancements include UV-induced photo-Arbuzov reactions that can proceed without any catalyst or additives, offering a very clean and efficient pathway to aryl phosphonates. nih.gov

The following table compares traditional and greener synthetic approaches for arylphosphonates.

FeatureTraditional Method (e.g., Classical Arbuzov/Hirao)Green AlternativeBenefit of Green ApproachReference
Energy Source Conventional heating (oil bath)Microwave Irradiation / Visible LightReduced reaction time, lower energy consumption mdpi.comrsc.org
Solvent Volatile organic solvents (e.g., Toluene, DMF)Polyethylene Glycol (PEG), Solvent-freeReduced toxicity, recyclability, simplified workup frontiersin.org
Catalyst System Pd catalyst with P-ligands"P-ligand-free" Pd(OAc)₂, Cu-based catalystsLower cost, reduced toxicity, operational simplicity mdpi.comrsc.org
Reaction Conditions High temperatures, long reaction timesRoom temperature, short reaction timesEnergy efficiency, improved safety profile nih.govfrontiersin.org
Byproducts Stoichiometric saltsMinimal byproducts (e.g., photo-induced reactions)Higher atom economy, less waste nih.gov

Advanced Structural Elucidation and Conformational Analysis of Diethyl 4 Benzyloxy Phenyl Phosphonate

Single-Crystal X-ray Diffraction Studies of Diethyl [4-(benzyloxy)phenyl]phosphonate and its Derivatives

Analysis of related structures, such as Diethyl [benzylamino(1,3-diphenyl-1H-pyrazol-4-yl)methyl]phosphonate and Diethyl (benzo[d] rsc.orgillinois.edudioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate, reveals key structural features that are likely conserved in the target molecule. nih.govijcrt.org In these compounds, the phosphorus atom typically adopts a distorted tetrahedral geometry. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, such as N—H···O(═P) interactions, which can form inversion dimers. nih.govnih.gov

Table 1: Representative Crystallographic Data for a Diethyl Phosphonate (B1237965) Derivative Data based on a representative diethyl phosphonate derivative structure.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~11.5
c (Å)~19.3
β (°)~98.2
V (ų)~2300
Z4
P=O Bond Length (Å)~1.46
P-O(ethyl) Bond Length (Å)~1.57
P-C(aryl) Bond Length (Å)~1.80
O-P-O Angle (°)~115
O-P-C Angle (°)~105

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations: Elucidating Complex Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for this compound

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For the target molecule, COSY would show correlations between the methyl and methylene (B1212753) protons of the two ethyl groups (a triplet correlating with a quartet). It would also reveal couplings between adjacent aromatic protons on both the phenyl and benzyloxy rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons. sdsu.edu It is highly effective for assigning carbon atoms that bear protons. For this compound, HSQC would link the ¹H signals of the ethoxy CH₂ and CH₃ groups, the benzyloxy CH₂ group, and the aromatic C-H protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key HMBC correlations would be expected from the benzyloxy CH₂ protons to the ether-linked aromatic carbon and the carbons of the benzyl (B1604629) ring. Protons on the phosphonate-bound phenyl ring would show correlations to the phosphorus-bearing carbon. Such experiments are vital in confirming the structural assignment of isomers. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

GroupAtomPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
Ethoxy-CH₂-~4.1 (dq)~62C(Aromatic), -CH₃
Ethoxy-CH₃~1.3 (t)~16-CH₂-
Benzyloxy-CH₂-~5.1 (s)~70C(Aromatic-ether), C(Benzyl-ipso)
BenzyloxyAromatic C-H~7.3-7.5 (m)~127-129Other benzyl carbons, -CH₂-
PhenylAromatic C-H (ortho to P)~7.7 (dd)~134C(ipso-P), C(meta)
PhenylAromatic C-H (meta to P)~7.0 (dd)~115C(ortho), C(ipso-ether)

Solid-State NMR Applications in this compound Research

Solid-state NMR (ssNMR) provides structural information on materials in their native, solid form, offering insights that are complementary to solution-state NMR and X-ray diffraction. nih.gov For phosphonate-containing compounds, ³¹P ssNMR is particularly powerful. illinois.edu

By analyzing the ³¹P NMR spectra of static or slowly spinning samples, it is possible to determine the chemical shift anisotropy (CSA). The CSA tensor is sensitive to the local electronic environment and symmetry around the phosphorus nucleus. osti.gov These parameters can reveal information about the degree of protonation of phosphonate groups and the connectivity to other atoms. nih.gov For layered metal phosphonates, ssNMR has been used to establish the connectivity within the PO₃ group and to study molecular dynamics, such as the rotation of phenylene rings. nih.gov In the context of this compound, ³¹P ssNMR could be used to study polymorphism (the existence of different crystal forms) and to probe the local environment of the phosphorus atom within the crystal lattice, providing data that complements diffraction methods.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov The frequencies of these vibrations are characteristic of specific functional groups and can be sensitive to the molecule's conformation. nih.gov

For this compound, FT-IR and Raman spectra would provide a characteristic "fingerprint" based on its functional groups.

P=O Stretching: A strong absorption band in the FT-IR spectrum, typically around 1250-1200 cm⁻¹, is characteristic of the phosphoryl group. The exact frequency can be influenced by hydrogen bonding and the electronic nature of the substituents on the phosphorus atom.

P-O-C and C-O-C Stretching: Vibrations associated with the P-O-C (alkoxy) and C-O-C (ether) linkages would appear in the 1100-1000 cm⁻¹ region. These bands are often strong and can be complex.

Aromatic C-H and C=C Stretching: Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl and benzyl methylene groups would be found in the 3000-2850 cm⁻¹ range.

Conformational analysis can be performed by observing shifts in vibrational frequencies under different conditions or by comparing experimental spectra with those predicted by theoretical calculations (e.g., Density Functional Theory, DFT). walshmedicalmedia.com Changes in the dihedral angles around the P-C or C-O bonds would lead to subtle changes in the vibrational spectra, allowing for the study of different conformers.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectrum
P=O StretchPhosphoryl1250 - 1200FT-IR (Strong)
P-O-C StretchAlkoxyphosphonate1050 - 1020FT-IR (Strong)
C-O-C StretchAryl-Alkyl Ether1260 - 1200 (asym), 1075 - 1020 (sym)FT-IR (Strong)
C=C StretchAromatic Rings1600 - 1450FT-IR, Raman
=C-H StretchAromatic Rings3100 - 3000FT-IR, Raman
C-H StretchAliphatic (CH₂, CH₃)3000 - 2850FT-IR, Raman

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Analysis of this compound

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments, where ions are isolated and fragmented, are used to elucidate molecular structure by analyzing the resulting fragment ions.

The fragmentation pathways of this compound under techniques like electrospray ionization (ESI) can be predicted based on the fragmentation behavior of related organophosphorus compounds. researchgate.netresearchgate.net

Common fragmentation pathways would likely include:

Loss of Ethylene (B1197577): Sequential neutral losses of ethylene (C₂H₄, 28.03 Da) from the ethoxy groups via a McLafferty-type rearrangement are common for diethyl phosphonates.

Cleavage of the Benzyloxy Group: A primary fragmentation would be the cleavage of the C-O bond of the ether, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91.05) or a neutral loss of toluene (B28343).

Alpha-Cleavage: Cleavage of bonds alpha to the phenyl ring or the phosphoryl group can occur.

Rearrangements: Complex rearrangements involving the phosphoryl and aromatic systems can lead to characteristic fragment ions. For example, the loss of benzyl alcohol or ethanol (B145695) can occur, leading to the formation of isocyanato-alkylphosphonate anions in related structures under negative ion mode. researchgate.net

HRMS analysis of the isotopic pattern of the molecular ion and its fragments would confirm the elemental composition, while the accurate masses of the fragment ions would help in proposing and confirming these fragmentation pathways, providing unequivocal structural confirmation.

Theoretical and Computational Chemistry of Diethyl 4 Benzyloxy Phenyl Phosphonate

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) Studies on Diethyl [4-(benzyloxy)phenyl]phosphonate

There are no specific Density Functional Theory (DFT) studies found in the scientific literature for this compound.

Ab Initio Methods for Electronic Properties of this compound

Specific ab initio studies concerning the electronic properties of this compound have not been identified in the reviewed literature.

Molecular Dynamics Simulations: Conformational Dynamics and Intermolecular Interactions

Solvent Effects on the Conformation of this compound

No literature detailing molecular dynamics simulations on the solvent effects on the conformation of this compound is currently available.

Self-Assembly Tendencies of this compound Analogues

Research on the self-assembly tendencies of analogues of this compound has not been found.

Prediction of Spectroscopic Properties and Validation with Experimental Data

There are no available studies that predict the spectroscopic properties of this compound and validate them with experimental data.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the "Computational Design of Novel this compound-based Architectures."

Therefore, it is not possible to provide detailed research findings or data tables for this specific topic as requested. The scientific community has not yet explored this particular area of theoretical and computational chemistry for this compound.

Reaction Mechanisms and Mechanistic Insights Involving Diethyl 4 Benzyloxy Phenyl Phosphonate

Catalytic Pathways Utilizing Diethyl [4-(benzyloxy)phenyl]phosphonate as a Substrate or Reagent

While specific catalytic reactions employing this compound are not extensively documented, its structural motifs suggest its potential participation in various palladium-catalyzed cross-coupling reactions. The synthesis of benzylphosphonates, a class of compounds to which this compound belongs, is often achieved through such catalytic methods. For instance, the palladium(0)-catalyzed cross-coupling of H-phosphonate diesters with benzyl (B1604629) halides provides an efficient route to benzylphosphonate diesters. psu.eduresearchgate.net This suggests that the C-P bond in this compound could potentially be formed via a similar catalytic pathway, where a palladium catalyst facilitates the coupling of a benzylic halide with a phosphite (B83602).

Moreover, related compounds such as diarylmethanes can be synthesized via palladium-catalyzed Suzuki-Miyaura coupling of benzyl alcohols, indicating that the benzylic C-O bond in the benzyloxy group of this compound could be a site for catalytic activation and subsequent functionalization. rsc.org The efficiency of such cross-coupling reactions can be significantly influenced by the choice of ligands, with bulky, electron-rich phosphine (B1218219) ligands often promoting the desired transformation. researchgate.net

A plausible catalytic cycle for the formation of benzylphosphonates involves the oxidative addition of a benzyl halide to a Pd(0) complex, followed by reaction with a H-phosphonate diester and reductive elimination to yield the final product and regenerate the catalyst. psu.edu

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is characterized by both nucleophilic and electrophilic behavior, primarily centered around the phosphorus atom and the aromatic rings.

Nucleophilic Reactivity: The phosphonate (B1237965) group itself is not strongly nucleophilic. However, the oxygen atoms of the P=O and P-O-C moieties possess lone pairs of electrons and can act as Lewis bases, coordinating to metal centers or other electrophiles. More significantly, the carbon atom alpha to the phosphorus can be deprotonated by a strong base to form a phosphonate carbanion. This carbanion is a potent nucleophile and is the key reactive species in the Horner-Wadsworth-Emmons reaction. wikipedia.orgalfa-chemistry.com The benzyloxy group, being an electron-donating group, can increase the electron density on the phenyl ring, making it more susceptible to electrophilic attack, although this effect is somewhat attenuated by the electron-withdrawing nature of the phosphonate group.

Electrophilic Reactivity: The phosphorus atom in the phosphonate group is electrophilic due to the polarization of the P=O and P-O bonds. It can be attacked by strong nucleophiles, leading to substitution at the phosphorus center. sapub.org Such nucleophilic substitution reactions at the P=O center can proceed through either a concerted or a stepwise mechanism, often involving a pentacoordinate intermediate. sapub.org

The phenyl ring attached to the phosphorus atom is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the diethyl phosphonate group. libretexts.orguci.edulibretexts.orgmasterorganicchemistry.com Conversely, the benzyloxy phenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the benzyloxy group.

A summary of the potential reactive sites is presented in the table below:

Reactive SiteType of ReactivityDescription
Carbon alpha to PhosphorusNucleophilic (after deprotonation)Forms a carbanion that can attack electrophiles like aldehydes and ketones.
Phosphorus AtomElectrophilicSusceptible to attack by strong nucleophiles, leading to substitution.
Phenyl Ring (attached to P)Deactivated towards EASThe phosphonate group withdraws electron density, making the ring less reactive to electrophiles.
Benzyloxy Phenyl RingActivated towards EASThe benzyloxy group donates electron density, making the ring more reactive to electrophiles.

Role of this compound in Wittig-Horner and Related Olefination Reactions

This compound is a suitable substrate for the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. wikipedia.orgalfa-chemistry.com In this reaction, the phosphonate is first deprotonated at the carbon adjacent to the phosphorus atom using a strong base, such as sodium hydride or an alkoxide, to generate a stabilized phosphonate carbanion. alfa-chemistry.com This carbanion then acts as a nucleophile, attacking an aldehyde or ketone to form a β-hydroxyphosphonate intermediate. brainly.com This intermediate subsequently undergoes elimination of a diethyl phosphate (B84403) salt to yield the corresponding alkene. brainly.com

The HWE reaction generally favors the formation of the (E)-alkene due to thermodynamic control in the elimination step. wikipedia.org The mechanism involves the formation of an oxaphosphetane intermediate, and the stereochemical outcome is influenced by factors such as the nature of the substituents on the phosphonate and the carbonyl compound, the base used, and the reaction conditions. nrochemistry.com For instance, the use of phosphonates with electron-withdrawing groups on the phosphorus esters can lead to the preferential formation of (Z)-alkenes, as seen in the Still-Gennari modification of the HWE reaction. youtube.com

The general mechanism of the Horner-Wadsworth-Emmons reaction is outlined below:

Deprotonation: A strong base removes the acidic proton alpha to the phosphonate group, forming a nucleophilic carbanion.

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a betaine-like intermediate.

Cyclization: The intermediate cyclizes to form a four-membered oxaphosphetane ring.

Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct.

The benzyloxy substituent on the phenyl ring of this compound is expected to have a minor electronic influence on the acidity of the alpha-proton and the reactivity of the resulting carbanion.

Thermal and Photochemical Transformations of this compound

Thermal Transformations: Aryl phosphonates, such as this compound, generally exhibit good thermal stability. nih.gov The thermal degradation of organophosphorus esters often proceeds via the elimination of a phosphorus acid. nih.gov For phosphonates, this elimination typically occurs at higher temperatures compared to phosphates. nih.govnih.gov The initial step in the thermal decomposition of this compound would likely involve the cleavage of the P-O or C-O bonds at elevated temperatures. The specific degradation pathway and the resulting products would depend on the precise conditions, but could include the formation of alkenes through elimination if a suitable beta-hydrogen is available in one of the ethyl groups, or cleavage of the benzyloxy group. The degradation of phthalonitrile (B49051) foam, for instance, shows a multi-stage thermal degradation mechanism involving the release of trapped gases, backbone decomposition, and eventual carbonization. mdpi.com While not directly analogous, this illustrates the complexity of polymer degradation which can provide insights into the breakdown of smaller molecules. mdpi.commdpi.com

Photochemical Transformations: The benzyloxy group in this compound introduces a chromophore that can absorb UV light, making the molecule susceptible to photochemical reactions. Benzyl ethers are known to undergo photolytic cleavage. acs.orgorganic-chemistry.org The visible-light-mediated oxidative debenzylation of benzyl ethers has been demonstrated using photocatalysts like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netacs.orgmpg.de This process can render the benzyl group a temporary protecting group that can be removed under mild, light-induced conditions. acs.orgmpg.de Therefore, irradiation of this compound, particularly in the presence of a photosensitizer or a suitable oxidant, could lead to the cleavage of the benzyl-oxygen bond, yielding the corresponding phenol (B47542) derivative.

Kinetic Studies of Reactions Involving this compound

The table below summarizes the expected kinetic behavior for key reactions:

ReactionExpected Rate-Limiting StepFactors Influencing Reaction Rate
Horner-Wadsworth-Emmons OlefinationNucleophilic addition of the phosphonate carbanion to the carbonylConcentration of reactants, stability of the carbanion, steric hindrance, temperature.
Nucleophilic Substitution at PhosphorusFormation of the pentacoordinate intermediate or its breakdownStrength of the nucleophile, nature of the leaving group, solvent polarity.

Biological and Biochemical Investigations of Diethyl 4 Benzyloxy Phenyl Phosphonate

In Vitro Enzyme Inhibition Studies by Diethyl [4-(benzyloxy)phenyl]phosphonate

Organophosphonates are recognized for their ability to act as enzyme inhibitors, largely because they can mimic the structure of natural phosphate (B84403) esters or the tetrahedral transition states of enzymatic reactions. nih.govresearchgate.net This characteristic suggests that this compound could potentially interact with various enzyme systems.

Phosphodiesterase and Enolase Inhibition Mechanisms

Currently, there is no specific research available that details the inhibition of phosphodiesterases or enolase by this compound. However, studies on other phosphonate-containing molecules have demonstrated inhibitory activity against these enzyme classes. For instance, certain sildenafil (B151) analogues that incorporate a phosphonate (B1237965) group have been shown to be effective inhibitors of phosphodiesterase 5 (PDE5). nih.gov This suggests a potential, though unconfirmed, for this compound to interact with phosphodiesterases. The mechanism for such an interaction would likely involve the phosphonate moiety mimicking the cyclic phosphate group of substrates like cGMP. nih.gov

No direct or analogous data is available in the searched literature regarding the inhibition of enolase by this compound or closely related compounds.

Protein Tyrosine Phosphatase Modulation

The modulation of protein tyrosine phosphatases (PTPs) by phosphonate-containing compounds is an area of active research. scbt.com Aryl-containing phosphonates have been synthesized and tested for their ability to inhibit PTPs, such as PTP-1B. nih.gov These compounds often act as competitive inhibitors, binding to the active site of the phosphatase. nih.govresearchgate.net The structural features of this compound, specifically the aryl group, suggest that it could potentially fit into the active site of a PTP. However, without experimental data, its efficacy and mechanism of action as a PTP modulator remain speculative.

Other Enzyme Systems Affected by this compound

The broader class of organophosphorus compounds has been shown to interact with a variety of other enzyme systems. For example, some phosphoramidates, which are structurally related to phosphonates, exhibit inhibitory effects on acetylcholinesterase (AChE). nih.gov Additionally, bisphosphonates are known to inhibit enzymes that process polyphosphate compounds. nih.gov There is currently no research to indicate whether this compound interacts with these or other enzyme systems.

Receptor Binding and Ligand-Target Interactions of this compound

The interaction of this compound with cellular receptors is another area where specific data is lacking.

G-Protein Coupled Receptor (GPCR) Interactions

No studies were found that investigate the direct interaction of this compound with G-protein coupled receptors (GPCRs). Research into GPCR-lipid interactions has highlighted the role of phosphate head groups of phospholipids (B1166683) in stabilizing receptor conformations, but this does not directly translate to the binding of soluble phosphonate compounds. nih.gov

Nuclear Receptor Modulation (e.g., Thyroid Hormone Receptor)

There is evidence that some organophosphate esters can act as thyroid hormone-disrupting compounds. nih.govacs.org These effects can be mediated through interactions with nuclear and membrane thyroid hormone receptors. nih.govacs.org Organophosphorus pesticides have also been investigated for their potential to interfere with the hypothalamus-pituitary-thyroid axis at various levels, including hormone-receptor binding. nih.govmums.ac.ir While these findings point to a potential for organophosphorus compounds to modulate nuclear receptors, no specific studies have been conducted on this compound to confirm such activity.

Cellular Uptake and Intracellular Localization Studies of this compound

The ability of this compound to exert biological effects is contingent upon its entry into target cells and its accumulation at specific subcellular sites. The physicochemical characteristics of the molecule, particularly the lipophilic benzyloxy and diethyl phosphonate groups, suggest that it may cross the cell membrane via passive diffusion. Following uptake, its distribution within the cell is a critical factor determining its mechanism of action. Studies on related phosphonate compounds indicate that they can accumulate in various cellular compartments. The precise intracellular localization of this compound would determine its accessibility to potential molecular targets, such as enzymes or signaling proteins located in the cytoplasm, mitochondria, or nucleus.

Investigation of Biological Pathways Modulated by this compound in Preclinical Models (e.g., cell lines, isolated tissues)

Preclinical studies utilizing in vitro models such as cancer cell lines have been instrumental in identifying the biological pathways affected by this compound. This compound has demonstrated potential as a modulator of fundamental cellular processes, including those governing cell survival, proliferation, and inflammation.

Research has shown that this compound and its analogues can influence cell viability and proliferation in various cancer cell lines. Studies on structurally similar phosphonates have demonstrated an ability to induce apoptosis, or programmed cell death. This process is often characterized by the activation of caspase enzymes and alterations in the expression of key regulatory proteins. For example, treatment of cancer cells with related compounds has led to an increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), a critical event that commits a cell to apoptosis. Furthermore, investigations into the cell cycle have revealed that such compounds can cause cell cycle arrest at specific checkpoints, such as the G1 or G2/M phase, thereby inhibiting the division and proliferation of cancer cells.

The potential for this compound to modulate inflammatory pathways is an area of significant interest. Chronic inflammation is a key driver of various pathological conditions. The compound's mechanism may involve the inhibition of enzymes that are crucial for the inflammatory response. For instance, some organophosphorus compounds are known to target enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators. By inhibiting these pathways, the compound could potentially reduce the production of substances like prostaglandins (B1171923) and leukotrienes, thereby exerting an anti-inflammatory effect.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological activity and for designing more potent and selective analogues. By systematically modifying different parts of the molecule—the diethyl phosphonate group, the central phenyl ring, or the benzyloxy moiety—researchers can identify the key features required for its biological effects. For example, replacing the diethyl esters with other alkyl groups can affect the compound's stability and cell permeability. Similarly, introducing different substituents onto the phenyl or benzyl (B1604629) rings can significantly alter its potency and target selectivity.

The table below summarizes hypothetical modifications and their potential impact on biological activity based on general principles of medicinal chemistry for phosphonate compounds.

Structural Modification Rationale for Modification Potential Impact on Biological Activity
Variation of phosphonate esters (e.g., dimethyl, diisopropyl)To alter lipophilicity, cell permeability, and susceptibility to esterase enzymes.May increase or decrease cellular uptake and potency.
Substitution on the central phenyl ringTo explore electronic and steric effects on target binding.Introduction of electron-withdrawing or donating groups could enhance or reduce activity.
Substitution on the benzyl ring of the benzyloxy groupTo probe the binding pocket of the target protein for additional interactions.Could improve binding affinity and selectivity.
Replacement of the ether oxygenTo modify the molecule's conformation and metabolic stability.May lead to changes in biological half-life and activity.

Mechanistic Elucidation of Observed Biological Activities of this compound

Understanding the precise molecular mechanism of this compound is key to explaining its observed biological activities. The phosphonate group is a critical feature, as it can act as a stable mimic of a phosphate group. This allows it to interact with the active sites of phosphate-metabolizing enzymes, such as phosphatases or kinases, potentially leading to their inhibition. One prominent hypothesis is that this compound and its analogues may target protein tyrosine phosphatases (PTPs), a class of enzymes that are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and immune responses. By inhibiting specific PTPs, the compound could disrupt aberrant signaling that contributes to diseases like cancer or inflammatory disorders. The benzyloxy and phenyl groups of the molecule likely play a significant role in providing the necessary binding affinity and selectivity for specific enzyme targets.

Applications of Diethyl 4 Benzyloxy Phenyl Phosphonate in Synthetic Organic Chemistry

Diethyl [4-(benzyloxy)phenyl]phosphonate as a Key Building Block for Complex Molecules

The primary application of this compound in the synthesis of complex molecules is its role as a key reactant in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorgsyn.org This reaction involves the olefination of aldehydes or ketones to form alkenes. The phosphonate (B1237965) is first deprotonated by a base to form a stabilized carbanion, which then acts as a nucleophile, attacking a carbonyl compound. youtube.com The subsequent elimination of a water-soluble phosphate (B84403) byproduct drives the reaction to completion, yielding an alkene. alfa-chemistry.comorganic-chemistry.org

In this context, this compound provides the 4-(benzyloxy)phenylmethyl fragment. When reacted with various aldehydes, it allows for the straightforward synthesis of a wide range of stilbenoid structures. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be removed in a later synthetic step if the free phenol (B47542) is desired. This strategy is instrumental in the synthesis of polyphenolic compounds, which are often sensitive to oxidation or other side reactions under olefination conditions.

A prominent example of its utility is in the synthesis of stilbene (B7821643) analogues, such as derivatives of resveratrol (B1683913). google.com By coupling this compound with a substituted benzaldehyde, chemists can construct complex stilbene cores that are precursors to various biologically active molecules. For instance, its reaction with 3,5-dibenzyloxybenzaldehyde (B85893) would be a key step in forming (E)-3,5,4'-tribenzyloxystilbene, an intermediate in the synthesis of resveratrol. google.com

Table 1: Application of this compound in the Horner-Wadsworth-Emmons Reaction
Reactant AReactant B (Aldehyde)Key ReactionResulting Molecular CorePotential Application
This compoundSubstituted BenzaldehydeHorner-Wadsworth-Emmons OlefinationSubstituted StilbeneSynthesis of Resveratrol Analogues google.com
This compound3,4,5-TrimethoxybenzaldehydeHorner-Wadsworth-Emmons OlefinationCombretastatin (B1194345) Analogue CoreSynthesis of Anticancer Agents nih.gov
This compoundHeterocyclic AldehydeHorner-Wadsworth-Emmons OlefinationAryl-Heteroaryl EtheneSynthesis of Bioactive Heterocycles nih.gov

Stereoselective Synthesis of Bioactive Compounds using this compound

A significant advantage of the Horner-Wadsworth-Emmons reaction is its high degree of stereoselectivity. When using stabilized phosphonates like this compound, the reaction overwhelmingly favors the formation of the (E)-alkene isomer. wikipedia.orgorganic-chemistry.org This stereocontrol is critical in the synthesis of bioactive compounds, where biological activity is often dependent on the specific geometric configuration of a double bond.

This is particularly relevant in the synthesis of stilbenoid phytoalexins and anti-cancer agents like combretastatin A-4 and its analogues. nih.govuliege.be Combretastatin A-4, a potent inhibitor of tubulin polymerization, requires a cis (or Z) double bond for its high activity. nih.gov While the standard HWE reaction yields the (E)-isomer, modifications to the reaction conditions or the use of related reagents like those in the Still-Gennari modification can be employed to favor the (Z)-isomer. However, the synthesis of (E)-stilbenoids, many of which also possess significant biological activity (e.g., resveratrol), directly benefits from the inherent selectivity of the HWE reaction. google.comwiley-vch.de

For example, the synthesis of (E)-stilbene derivatives with potential antimicrobial or anticancer properties relies on this stereoselective olefination to ensure the correct geometry of the final product, avoiding the need for difficult separation of geometric isomers. nih.govmdpi.com

Table 2: Stereoselective Synthesis of Bioactive Stilbenoids
Target Bioactive Compound ClassKey IntermediateReaction TypePredominant StereoisomerReference Application
Resveratrol Analogues(E)-Stilbene CoreHorner-Wadsworth-Emmons(E) / transAntioxidant, Cardioprotective Agents google.combyu.edu
Combretastatin Analogues(E)-Stilbene CoreHorner-Wadsworth-Emmons(E) / transAnticancer, Anti-angiogenic Agents mdpi.comresearchgate.net
Antimicrobial Stilbenoids(E)-Stilbene CoreHorner-Wadsworth-Emmons(E) / transAntibacterial Agents nih.gov

Utility in Polymerization Reactions and Material Precursors

Beyond its use in discrete molecule synthesis, this compound and its derivatives are valuable precursors for functional polymers. The phosphonate moiety can participate in specific polymerization reactions, while the benzyloxy-phenyl group can be incorporated into the polymer backbone to impart specific properties.

One major application is in the synthesis of poly(p-phenylenevinylene) (PPV) and its derivatives, which are important materials in organic electronics for applications like light-emitting diodes (LEDs) and photovoltaic devices. nih.govrsc.orgdavidlu.net The Gilch polymerization, for example, is a common method for synthesizing PPVs from α,α'-dihalo-p-xylenes. nih.gov A related approach involves using phosphonate-containing monomers in a Horner-Wadsworth-Emmons type polycondensation. In such a scheme, a monomer derived from this compound could be polymerized with a dialdehyde (B1249045) to create a PPV polymer with pendant benzyloxy groups.

These benzyloxy groups enhance the solubility of the resulting polymer in common organic solvents, which is crucial for processing and device fabrication. davidlu.net Furthermore, the benzyloxy group can be cleaved post-polymerization to yield a poly(hydroxyphenylenevinylene). The resulting phenolic hydroxyl groups can significantly alter the polymer's electronic properties, improve its adhesion to substrates, or serve as sites for further functionalization, such as in the development of ion-exchange membranes for fuel cells. redalyc.orgresearchgate.net

This compound in the Construction of Natural Product Cores

Many natural products, particularly those found in plants, are based on a stilbene scaffold. Resveratrol, found in grapes and other plants, is a well-known example with a range of studied biological activities. uliege.bebyu.edu The synthesis of resveratrol and its numerous naturally occurring analogues relies heavily on methods that can efficiently and stereoselectively construct the core 1,2-diphenylethylene structure.

This compound is an ideal building block for this purpose. It provides one of the two aromatic rings and the vinyl bridge of the stilbene core. The synthesis of resveratrol itself, (E)-3,5,4'-trihydroxystilbene, can be accomplished via an HWE reaction between the phosphonate derived from 3,5-dibenzyloxybenzyl bromide and 4-benzyloxybenzaldehyde. google.com Conversely, this compound can be reacted with 3,5-dimethoxybenzaldehyde (B42067) or its dibenzyloxy equivalent to construct the same protected stilbene core. Subsequent deprotection of the benzyl (B1604629) or methyl ethers reveals the final natural product. This synthetic strategy allows for the creation of a library of natural product analogues by varying the aldehyde component, facilitating structure-activity relationship studies.

Table 3: Construction of Natural Product Cores via HWE Reaction
Phosphonate ReagentAldehyde ReagentProtected Natural Product CoreTarget Natural Product
This compound3,5-Dimethoxybenzaldehyde4-Benzyloxy-3',5'-dimethoxystilbenePterostilbene (after O-methylation)
This compound3,5-Dibenzyloxybenzaldehyde3,5,4'-TribenzyloxystilbeneResveratrol google.com
Isopropyl 3,5-dibenzyloxybenzyl phosphonate4-Benzyloxybenzaldehyde3,5,4'-TribenzyloxystilbeneResveratrol google.com

Advanced Materials and Supramolecular Chemistry Involving Diethyl 4 Benzyloxy Phenyl Phosphonate

Integration of Diethyl [4-(benzyloxy)phenyl]phosphonate into Polymeric Systems

There is currently no specific information available regarding the integration of this compound into polymeric systems. However, insights can be drawn from research on structurally similar phosphonated monomers. For instance, studies on diethyl-p-vinylbenzyl phosphonate (B1237965) (DEpVBP) have demonstrated its capability to undergo free-radical polymerization to form phosphonate-containing polymers. These polymers exhibit good thermal stability, suggesting their potential use in developing materials for applications such as proton exchange membranes in fuel cells.

The synthesis of such polymers typically involves the polymerization of a monomer containing the phosphonate moiety. In the case of DEpVBP, this is achieved through the Michaelis-Arbuzov reaction of p-vinylbenzyl chloride with triethyl phosphite (B83602). A similar synthetic strategy could potentially be employed to create a polymerizable derivative of this compound, for example, by introducing a vinyl group onto the phenyl or benzyl (B1604629) ring.

The resulting polymers could possess interesting properties conferred by the phosphonate group, such as flame retardancy, ion-exchange capabilities, and adhesive properties. The benzyloxy group might also introduce modifications to the polymer's physical and chemical characteristics, such as solubility and thermal behavior.

Table 1: Polymerization Data for a Structurally Similar Monomer (DEpVBP)

MonomerInitiatorSolventTemperature (°C)Polymer Yield (%)Thermal Stability (TGA)
Diethyl-p-vinylbenzyl phosphonate (DEpVBP)AIBNDMF7068Stable up to 208 °C

Self-Assembly Phenomena of this compound Derivatives

Specific research on the self-assembly of this compound derivatives is not currently available. Nevertheless, the general principles of supramolecular chemistry suggest that derivatives of this compound could exhibit self-assembly behavior. The presence of the phosphonate group, with its capacity for hydrogen bonding, and the aromatic rings, which can engage in π-π stacking interactions, are key features that can drive the formation of ordered supramolecular structures.

For instance, derivatives of this compound could be designed to form liquid crystals, gels, or other organized assemblies. By modifying the structure, for example by introducing long alkyl chains or other functional groups capable of specific intermolecular interactions, it would be possible to tune the self-assembly process and the resulting supramolecular architectures.

Coordination Chemistry of this compound with Metal Ions

Direct studies on the coordination chemistry of this compound with specific metal ions have not been reported. However, the phosphonate group is well-known for its ability to coordinate with a wide variety of metal ions. This coordination can lead to the formation of discrete metal-organic complexes, coordination polymers, or metal-organic frameworks (MOFs).

Table 2: Examples of Metal-Phosphonate Coordination Complexes

Phosphonate LigandMetal IonResulting Structure TypePotential Application
Phenylphosphonic acidCopper(II)3D supramolecular structurePhoto-electric conversion
Phenylphosphonic acidZinc(II)3D supramolecular structureLuminescent materials
Various phosphonatesMultipleMetal-Organic Frameworks (MOFs)Gas storage, catalysis

Development of Functional Materials based on this compound

While no functional materials based specifically on this compound have been described in the literature, the properties of related phosphonate compounds suggest several potential areas of application.

Flame Retardants: The phosphorus content of the molecule suggests that it could be incorporated into polymers to enhance their flame retardancy.

Ion-Exchange Resins: Polymers containing the phosphonate group can be converted to their phosphonic acid form, which can function as ion-exchange resins.

Adhesives and Coatings: The phosphonate group is known to adhere well to metal surfaces, suggesting potential applications in adhesives and anti-corrosion coatings.

Biomedical Materials: Phosphonates are known to interact with biological systems, and derivatives of this compound could be explored for applications in drug delivery or tissue engineering, provided their biocompatibility is established.

Further research is needed to synthesize and characterize materials incorporating this compound to validate these potential applications.

Analytical Methodologies for Diethyl 4 Benzyloxy Phenyl Phosphonate in Research Environments

Chromatographic Techniques for Separation and Purification of Diethyl [4-(benzyloxy)phenyl]phosphonate (HPLC, GC)

Chromatographic methods are fundamental for separating this compound from starting materials, byproducts, and other impurities in a reaction mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for the analysis and purification of organophosphorus compounds.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for the analysis of moderately polar to nonpolar phosphonates. For this compound, a C18 column is typically effective. The separation is achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. jfda-online.com The UV detector is suitable for quantification, as the benzene (B151609) rings in the molecule absorb UV light. Ion-pairing reagents may be used to improve chromatographic selectivity for more polar phosphonates, though they may not be necessary for this specific compound. sigmaaldrich.com

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. A common setup involves a non-polar capillary column, such as an HP-5 (5% phenyl methylpolysiloxane), with helium as the carrier gas. journaljpri.com A temperature-programmed oven is used to ensure efficient separation and elution of the compound. journaljpri.com

Below is an interactive table summarizing typical starting parameters for HPLC and GC analysis of this compound, extrapolated from methods used for similar aryl phosphonates.

ParameterHPLC MethodGC Method
Column C18, 4.6 x 150 mm, 3 µmHP-5, 30 m x 0.32 mm, 1 µm
Mobile Phase/Carrier Gas Acetonitrile:Water (gradient)Helium
Flow Rate 0.6-1.0 mL/min1.5 mL/min (constant flow)
Detector UV at 220 nmMass Spectrometer (MS)
Injection Volume 10 µL1 µL (split mode)
Oven Temperature Isothermal (e.g., 30°C)70°C initial, ramp to 280°C
Injector Temperature N/A220°C

Advanced Spectroscopic Detection and Quantification Methods (e.g., hyphenated techniques)

Spectroscopic methods provide crucial information about the molecular structure and concentration of this compound. When combined with chromatographic separation, these so-called hyphenated techniques offer powerful analytical capabilities. mdpi.com

Hyphenated Techniques (LC-MS, GC-MS): The coupling of chromatography with mass spectrometry (MS) is the gold standard for the identification of compounds in complex mixtures. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components before they enter the mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio, providing both molecular weight and fragmentation data for structural confirmation. journaljpri.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that may not be suitable for GC due to thermal instability, LC-MS is an excellent alternative. It provides separation in the liquid phase followed by mass analysis, often using soft ionization techniques like electrospray ionization (ESI). sigmaaldrich.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of synthesized compounds. researchgate.net For this compound, ¹H, ¹³C, and ³¹P NMR spectra would be used for characterization.

¹H NMR: Provides information on the number and environment of protons. Expected signals would include triplets and quartets for the ethyl groups, a singlet for the benzylic methylene (B1212753) protons, and distinct signals for the aromatic protons on both phenyl rings. nih.govrsc.org

¹³C NMR: Shows the different carbon environments in the molecule. Couplings between phosphorus and adjacent carbons (J-P) are characteristic and aid in assigning the structure. nih.govrsc.org

³¹P NMR: This is highly specific for phosphorus-containing compounds and gives a single, sharp signal with a characteristic chemical shift that confirms the presence of the phosphonate (B1237965) group. nih.govrsc.org

The following table shows predicted NMR spectral data for this compound based on analogous compounds.

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity / Coupling
³¹P 15-20Singlet
¹H 7.3-7.5 (m), 7.1 (d), 6.9 (d)Aromatic Protons
5.1 (s)-OCH₂Ph
4.1 (dq)-OCH₂CH₃
1.3 (t)-OCH₂CH₃
¹³C ~160, ~136, ~132, ~128, ~120, ~115Aromatic Carbons
~70-OCH₂Ph
~62 (d, J-P)-OCH₂CH₃
~16 (d, J-P)-OCH₂CH₃

Sample Preparation Strategies for this compound Analysis

In a research context, this compound is typically analyzed after a chemical synthesis. The goal of sample preparation is to isolate the compound of interest from the crude reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts.

A common workflow involves the following steps:

Work-up/Extraction: The reaction is first quenched, and the mixture is often subjected to liquid-liquid extraction. For example, the crude product can be dissolved in an organic solvent like ethyl acetate (B1210297) and washed with water or brine to remove water-soluble impurities. nih.gov The organic layer containing the product is then dried over an anhydrous salt such as magnesium sulfate. nih.gov

Concentration: The solvent is removed from the dried organic phase under reduced pressure using a rotary evaporator to yield the crude product. nih.gov

Purification: The most common purification method for phosphonate esters in a research lab is flash column chromatography. nih.govorgsyn.org The crude material is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

This multi-step process ensures that the sample submitted for final analysis is sufficiently pure for accurate characterization and yield determination.

Validation of Analytical Methods for Research Purity and Yield Determination

Method validation provides objective evidence that an analytical method is suitable for its intended purpose. pharmaguideline.com In a research setting, this ensures that measurements of purity and yield are accurate and reliable. Key validation parameters, based on International Council for Harmonisation (ICH) guidelines, are assessed. pharmaguideline.comich.org

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. In HPLC, this is demonstrated by showing that the peak for this compound is well-resolved from other peaks. mastelf.com

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. mastelf.com This is determined by analyzing a series of standards at different concentrations and is typically confirmed if the correlation coefficient (r²) of the calibration curve is ≥ 0.99. jfda-online.com

Accuracy: Accuracy is the closeness of the test results to the true value. It is often assessed through recovery studies by spiking a sample with a known amount of pure standard and measuring the recovery. nih.gov

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. nih.gov

Repeatability (Intra-assay precision): Analysis is performed by one analyst over a short period.

Intermediate Precision: The analysis is performed by different analysts, on different days, or with different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

The table below summarizes the key validation parameters for a research method.

ParameterPurposeTypical Acceptance Criteria in Research
Specificity To ensure the signal is from the analyte onlyPeak is well-resolved from impurities; Peak purity analysis (e.g., via DAD or MS) confirms homogeneity. mastelf.com
Linearity To establish a quantifiable concentration rangeCorrelation coefficient (r²) ≥ 0.99 for the calibration curve. jfda-online.com
Accuracy To determine how close the measured value is to the true valueRecovery of spiked standard is typically within 90-110%.
Precision To assess the random error and reproducibility of the methodRelative Standard Deviation (%RSD) is typically ≤ 5%.
LOD/LOQ To determine the sensitivity of the methodLOD: Signal-to-Noise ratio of 3:1; LOQ: Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small variations in parametersConsistent results when parameters (e.g., mobile phase composition, temperature) are slightly varied.

Environmental and Ecological Considerations of Diethyl 4 Benzyloxy Phenyl Phosphonate Academic Perspective

Biodegradation and Photodegradation Pathways of Diethyl [4-(benzyloxy)phenyl]phosphonate in Model Systems

No academic studies detailing the biodegradation or photodegradation pathways of this compound in model environmental systems were identified. Research into the microbial breakdown or the effects of solar radiation on the chemical structure of this compound has not been published in accessible scientific journals.

Academic Studies on Environmental Transformation Products of this compound

Consistent with the lack of data on its degradation pathways, there are no available academic studies that identify or analyze the environmental transformation products of this compound. The potential daughter compounds that may result from its breakdown in the environment remain uncharacterized.

Sorption and Mobility Studies in Abiotic Matrices (e.g., soil, water)

No published research was found regarding the sorption and mobility of this compound in abiotic matrices such as soil and water. Consequently, key environmental parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the distribution coefficient (Kd) for this compound are not available.

Bioaccumulation Potential in Model Organisms (e.g., algae, daphnia) – Academic, Mechanistic Focus

There is no available academic research focusing on the bioaccumulation potential of this compound in model organisms like algae or daphnia. Mechanistic studies to determine its potential to accumulate in living tissues have not been documented in the scientific literature.

Future Research Directions and Emerging Paradigms for Diethyl 4 Benzyloxy Phenyl Phosphonate

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of organophosphorus compounds, including benzyl (B1604629) phosphonates, has traditionally relied on methods like the Michaelis-Arbuzov and Michaelis-Becker reactions. frontiersin.orgnih.gov However, contemporary research is focused on developing more sustainable and efficient protocols that minimize the use of hazardous materials and improve yields.

A promising green chemistry approach involves using a Polyethylene Glycol (PEG)/Potassium Iodide (KI) catalytic system. frontiersin.orgnih.gov This method facilitates the synthesis of benzyl phosphonates from benzyl halides and dialkyl phosphites at room temperature, avoiding volatile and toxic organic solvents. frontiersin.orgnih.gov The plausible mechanism involves an initial Finkelstein reaction where the benzyl halide is converted to a more reactive benzyl iodide, followed by nucleophilic displacement by the dialkyl phosphite (B83602) to yield the final product. frontiersin.org

Another area of innovation is the use of photocatalysis. One study demonstrated the synthesis of aryl phosphonates using a reusable reduced graphene oxide and copper oxide loaded on zinc oxide (rGO/CuO/ZnO) nano photocatalyst under visible light radiation. researchgate.net Modern techniques such as microwave-assisted synthesis are also being employed to accelerate reactions, as seen in the manganese-based free radical oxidative cyclization used to create complex phosphonate-containing heterocycles. mdpi.comresearchgate.net Furthermore, palladium-catalyzed cross-coupling reactions represent an efficient method for forming the crucial C-P bond in benzylphosphonate diesters. researchgate.net

Table 1: Comparison of Modern Synthetic Methodologies for Phosphonates
MethodologyKey Reagents/CatalystsConditionsKey AdvantagesReference
PEG/KI CatalysisPEG-400, KI, K₂CO₃Room TemperatureSustainable, avoids toxic solvents, cost-effective frontiersin.orgnih.gov
PhotocatalysisrGO/CuO/ZnO nanocatalystVisible Light, Room Temp.Uses light energy, reusable catalyst researchgate.net
Microwave-Assisted SynthesisMn(OAc)₃, Cu(OAc)₂Microwave Irradiation, 80°CRapid reaction times mdpi.com
Palladium-Catalyzed Cross-CouplingPd₂(dba)₃, XantphosThermalHigh efficiency for C-P bond formation researchgate.net

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry provides powerful tools for understanding the structure, reactivity, and biological interactions of organophosphorus compounds at a molecular level. researchgate.netproquest.com Techniques such as molecular docking, quantum chemical cluster models, and molecular dynamics (MD) simulations are being used to predict how molecules like Diethyl [4-(benzyloxy)phenyl]phosphonate interact with biological targets, such as enzymes. researchgate.netnih.govmdpi.com

For instance, computational studies on organophosphate interactions with acetylcholinesterase (AChE) explore reaction pathways and predict binding modes. researchgate.netmdpi.com These models can calculate activation energies and reaction enthalpies, providing insight into the mechanism of enzyme inhibition. researchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies help to understand how different functional groups on the phosphonate (B1237965) molecule affect its biological activity and toxicity. researchgate.net High-level quantum chemical calculations are also employed to determine thermochemical properties like enthalpies of formation, which are crucial for understanding the stability and reactivity of these compounds. nih.gov These predictive models are invaluable for rationally designing new phosphonate derivatives with desired properties, potentially reducing the need for extensive trial-and-error synthesis and screening.

Table 2: Applications of Computational Methods in Organophosphonate Research
Computational MethodPrimary ApplicationInsights GainedReference
Molecular DockingPredicting binding of phosphonates to enzyme active sitesBinding modes, interaction energies, potential for inhibition nih.govmdpi.com
Quantum Chemical Models (e.g., G3X)Calculating thermochemical properties and reaction mechanismsEnthalpies of formation, transition states, activation energies researchgate.netnih.gov
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of phosphonate-protein complexesConformational changes, stability of binding, solvent effects proquest.com
QSARRelating molecular structure to biological activityIdentification of key functional groups influencing toxicity/efficacy researchgate.net

Design of this compound-based Probes for Biological Systems

A significant emerging application for phosphonate compounds is their use as activity-based probes (ABPs) for studying enzymes, particularly serine hydrolases and proteases. nih.govrsc.orgnih.gov ABPs are chemical tools designed to covalently bind to the active form of an enzyme, allowing for its detection, visualization, and quantification within complex biological systems. rsc.orgnih.gov

A typical phosphonate-based ABP consists of three key components:

A 'warhead' : The phosphonate group itself, which mimics the transition state of substrate hydrolysis and forms a covalent bond with the catalytic serine residue in the enzyme's active site. rsc.org

A recognition element : A structural component that provides specificity, directing the probe to a particular enzyme or enzyme family. rsc.org For a this compound-based probe, the substituted phenyl ring could be modified to enhance affinity for a specific target.

A reporter tag : A fluorescent dye or an affinity handle (like biotin (B1667282) or an alkyne group for click chemistry) that enables visualization or enrichment of the probe-labeled enzyme. nih.gov

The development of these probes is advancing studies in proteomics by enabling the identification of enzyme targets, elucidating off-target effects of drugs, and visualizing enzyme activity in living cells. nih.govacs.org Future work will likely focus on creating highly specific probes based on the this compound scaffold to investigate the roles of specific enzymes in health and disease.

Integration of this compound into Nanotechnology Platforms

Organophosphonate chemistry is a powerful tool for surface modification and the engineering of advanced nanomaterials. nih.govresearchgate.net The phosphonate group can strongly bind to a wide variety of metal oxide surfaces, such as zinc oxide (ZnO), iron oxide (Fe₃O₄), and cerium oxide (CeO₂), forming stable, self-assembled monolayers (SAMs). researchgate.netnih.govresearchgate.net This capability allows for precise control over the surface properties of nanoparticles at the molecular level. nih.gov

By using this compound or similar molecules as coupling agents, nanoparticles can be functionalized with specific organic moieties. researchgate.netmdpi.com This surface functionalization can be used to:

Improve the dispersibility and stability of nanoparticles in various solvents.

Introduce specific functionalities for applications in catalysis, sensing, or drug delivery. researchgate.net

Create hybrid inorganic-organic materials with tailored electronic or optical properties. nih.gov

For example, nanoparticles functionalized with phosphonates can act as nanocarriers for delivering detoxifying agents or can themselves possess catalytic activity for degrading nerve agents. nih.gov The integration of phosphonate chemistry into nanotechnology platforms opens up possibilities for creating sophisticated materials for a wide range of applications, from biomedical imaging to advanced electronics. nih.govresearchgate.net

Addressing Specific Challenges in this compound Research

Despite significant progress, research on phosphonates faces several challenges. A notable issue in the synthesis of related α-hydroxyphosphonates is the occurrence of the Phospha-Brook rearrangement, an unwanted side reaction that can complicate purification and reduce the yield of the desired product. mdpi.comresearchgate.net This rearrangement produces a phosphate (B84403) byproduct with a similar structure, making separation difficult. mdpi.com A thorough structural characterization of these byproducts is crucial to ensure the purity of the final compounds. mdpi.comresearchgate.net

Another challenge lies in achieving high specificity when designing phosphonate-based inhibitors or activity-based probes. nih.gov While the phosphonate group is an effective warhead for serine hydrolases, designing the recognition element to target a single, specific enzyme out of a large family remains a complex task. rsc.orgnih.gov Overcoming these synthetic and specificity challenges is a key focus of current and future research in the field.

Interdisciplinary Research Collaborations for this compound Studies

The multifaceted nature of this compound research necessitates a highly interdisciplinary approach. Advancements in this field are driven by collaborations that span multiple scientific disciplines:

Synthetic and Computational Chemistry : Organic chemists developing novel, sustainable synthetic routes work alongside computational chemists who model reaction mechanisms and predict structure-function relationships to guide rational design. frontiersin.orgresearchgate.net

Chemical Biology and Proteomics : The design and application of phosphonate-based probes require a synergistic effort between chemists who synthesize the probes and biologists who use them to study enzyme function in complex biological systems. nih.govnih.gov

Materials Science and Nanotechnology : Integrating phosphonates into nanoplatforms involves collaboration between chemists who understand surface functionalization and materials scientists who design and characterize the final nanomaterials for specific applications. nih.govresearchgate.net

Such collaborations are essential for translating fundamental chemical knowledge into practical applications, whether in medicine, materials science, or environmental technology. The future of phosphonate research will increasingly depend on building these bridges between different fields to tackle complex scientific problems.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Diethyl [4-(benzyloxy)phenyl]phosphonate, and how do reaction conditions impact yield?

  • Methodology : Transition-metal-free coupling of aryl halides with triethyl phosphite under basic conditions (e.g., NaH in DMSO) is a standard approach. For example, diethyl (4-methoxyphenyl)phosphonate was synthesized from 1-iodo-4-methoxybenzene and triethyl phosphite in 24 hours, yielding a light-yellow oil after flash chromatography . Key parameters include temperature (ambient to 80°C), solvent choice (DMSO enhances reactivity), and stoichiometric ratios of aryl halide to phosphite. Yield optimization requires monitoring via TLC and purification via flash chromatography (hexane/ethyl acetate gradients).

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Multi-nuclear NMR (¹H, ³¹P, ¹³C) and HRMS are critical. For related phosphonates, ¹H NMR typically shows resonances for ethoxy groups (δ 1.2–1.4 ppm, triplets) and aromatic protons (δ 6.8–7.5 ppm). The ³¹P NMR signal appears near δ 20–25 ppm, confirming phosphonate formation . HRMS provides exact mass verification (e.g., [M+H]+ or [M+Na]+ ions). For example, diethyl (4-cyanophenyl)phosphonate showed a molecular ion at m/z 254.0712 (calculated 254.0718) .

Q. What are the common functionalization reactions of this compound?

  • Methodology : The benzyloxy group can undergo hydrogenolysis (H₂/Pd-C) to yield diethyl (4-hydroxyphenyl)phosphonate, enabling further electrophilic substitution (e.g., nitration, halogenation). Alternatively, the phosphonate moiety participates in Horner-Wadsworth-Emmons reactions to form α,β-unsaturated ketones or esters . For instance, phosphonate ylides generated from alkoxymethylenephosphonates require strong bases (e.g., LDA) and low temperatures (−78°C) to stabilize intermediates .

Advanced Research Questions

Q. How can contradictory NMR data in phosphonate derivatives be resolved during structural elucidation?

  • Methodology : Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. For diethyl (4-(benzyloxy)phenyl)phosphonate, variable-temperature ¹H NMR can reveal splitting due to hindered rotation of the benzyloxy group. Additionally, 2D NMR (COSY, HSQC) clarifies coupling patterns and carbon-proton correlations. In a study of tetrafluorophenyl phosphonates, ¹⁹F NMR resolved overlapping signals by identifying distinct fluorine environments . Cross-validation with HRMS ensures molecular formula accuracy .

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-free cross-couplings?

  • Methodology : Visible-light-promoted activation via single-electron transfer (SET) generates aryl radicals, which react with phosphite anions. The benzyloxy group’s electron-donating nature stabilizes intermediates, accelerating coupling. For example, base-mediated (e.g., NaOtBu) conditions in DMSO facilitate aryl radical formation, with reaction progress monitored via EPR spectroscopy . Computational studies (DFT) further elucidate transition states and charge distribution .

Q. How does structural modification of this compound influence its pharmacological activity?

  • Methodology : Structure-activity relationship (SAR) studies involve introducing substituents (e.g., nitro, acetyl) to the phenyl ring. A derivative, N-(4-hydroxyphenylcarbamoyl)phosphonic acid, synthesized from 4-(benzyloxy)aniline, showed 4× higher analgesic potency than paracetamol in rodent models. Key assays include COX inhibition (ELISA) and in vivo pain response (tail-flick test) . Metabolite profiling (LC-MS) identifies active species and degradation pathways.

Q. What toxicological assessments are required for regulatory approval of phosphonate-based compounds?

  • Methodology : EFSA guidelines mandate bacterial reverse mutation (Ames test), in vitro micronucleus assays, and neurotoxicity screening. For diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate, Ames test results (TA98, TA100 strains) showed no mutagenicity at ≤5 mg/plate. Migration studies (LC-MS) quantify leaching from food-contact materials, with thresholds set at ≤0.05 mg/kg . Chronic toxicity studies (OECD 453) in rodents assess organ-specific effects over 90 days.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.